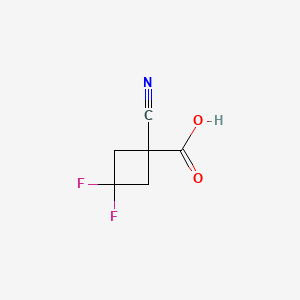
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid is a unique chemical compound characterized by its cyano and difluorocyclobutane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with fluorinating agents. One common method includes the use of difluorocarbene precursors under controlled conditions to introduce the difluoro groups into the cyclobutane ring. The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluorocyclobutane moiety can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its cyano and difluorocyclobutane groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The difluorocyclobutane moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .
類似化合物との比較
- 1-Cyano-3-fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-methylcyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutanecarboxylic acid
Comparison: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid stands out due to the presence of both cyano and difluorocyclobutane groups, which confer unique chemical and biological properties. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a versatile building block in synthetic chemistry and a promising candidate in pharmaceutical research .
特性
CAS番号 |
2913267-72-6 |
|---|---|
分子式 |
C6H5F2NO2 |
分子量 |
161.11 g/mol |
IUPAC名 |
1-cyano-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-2H2,(H,10,11) |
InChIキー |
NDWIHLWZNLOVTE-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


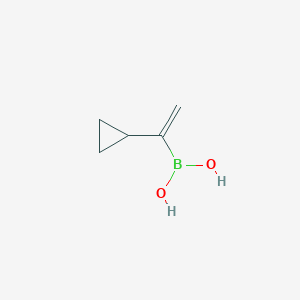
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
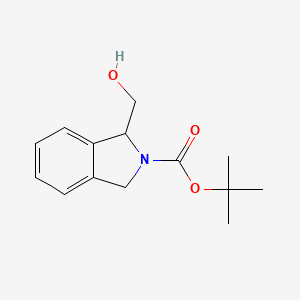
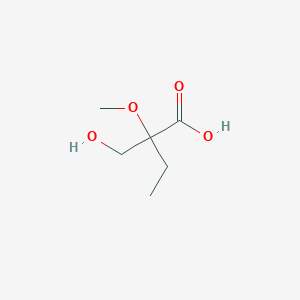
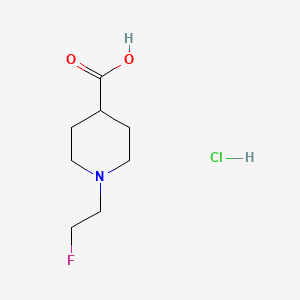
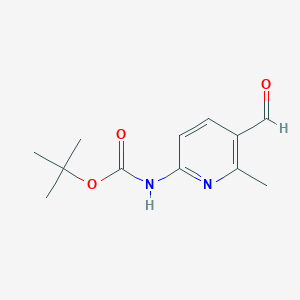
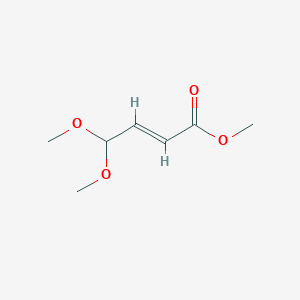
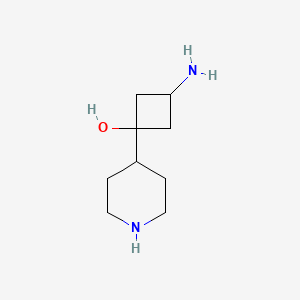
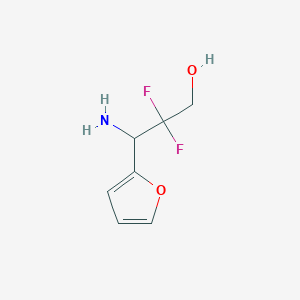
![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)
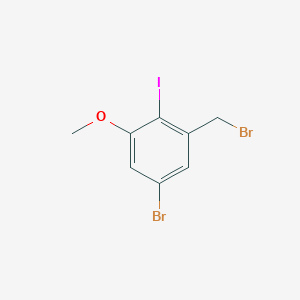
![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)
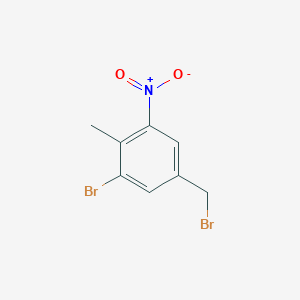
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
